Prostanozol - 1186001-41-1

Prostanozol

Catalog Number: EVT-1795644
CAS Number: 1186001-41-1
Molecular Formula: C25H38N2O2
Molecular Weight: 398.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostanozol is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Overview

Prostanozol is a synthetic anabolic steroid that is structurally related to stanozolol, a well-known anabolic androgenic steroid. This compound has garnered attention due to its potential applications in sports and bodybuilding, as well as its implications in doping regulations. Prostanozol is classified as a Schedule III controlled substance in the United States, which means it is illegal to use without a prescription for medical purposes.

Source and Classification

Prostanozol is derived from dihydrotestosterone and is categorized under anabolic steroids. These compounds are known for their ability to promote muscle growth and enhance athletic performance. The chemical structure of prostanozol closely resembles that of stanozolol, differing primarily in the presence of a 3-hydroxy group, which influences its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of prostanozol involves several chemical reactions starting from steroid precursors. A common method includes the reaction of 5α-dihydrotestosterone with various reagents to introduce specific functional groups that yield prostanozol. For example, one reported synthesis pathway involves the formation of an isoxazole ring through the condensation of 5α-dihydrotestosterone with hydroxylamine hydrochloride in pyridine, followed by further modifications to achieve the desired structure .

Technical Details

  • Reagents: Ethyl formate, sodium methylate, hydroxylamine hydrochloride.
  • Solvents: Pyridine, methanol, ethyl acetate.
  • Techniques: High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and X-ray crystallography for structural confirmation.
Molecular Structure Analysis

Data

  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within the range expected for similar steroids.
  • Solubility: Prostanozol is soluble in organic solvents like methanol and ethyl acetate.
Chemical Reactions Analysis

Reactions and Technical Details

Prostanozol undergoes various chemical reactions typical of anabolic steroids, including oxidation, reduction, and conjugation. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups at various positions can alter its anabolic properties.
  • Metabolism: In vivo studies have shown that prostanozol is metabolized into several metabolites through enzymatic processes involving cytochrome P450 enzymes .

Technical Details

  • Detection Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to identify metabolites in urine samples following administration .
  • Metabolite Identification: Up to 19 metabolites have been identified using advanced analytical techniques.
Mechanism of Action

Process and Data

Prostanozol exerts its anabolic effects primarily by binding to androgen receptors in muscle tissues. This interaction stimulates protein synthesis and muscle growth while also affecting fat metabolism. The compound's structural modifications compared to testosterone enhance its anabolic properties while reducing androgenic effects.

Data

  • Androgen Receptor Affinity: Prostanozol's affinity for androgen receptors contributes to its effectiveness as an anabolic agent.
  • Anabolic-to-Androgenic Ratio: Studies suggest that prostanozol has a favorable ratio, making it appealing for performance enhancement.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Prostanozol is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during handling.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the identity and purity of prostanozol during research and pharmaceutical development.

Applications

Scientific Uses

Historical Context and Regulatory Classification of Prostanozol

Emergence as a Designer Steroid in Dietary Supplements

Prostanozol (chemical name: 17β-hydroxy-5α-androstano[3,2-c]pyrazole) first appeared in the mid-2000s as an unapproved designer steroid intentionally formulated to evade regulatory detection. Marketed as a "legal" alternative to controlled anabolic steroids, it was predominantly concealed in bodybuilding supplements sold through online retailers and specialty stores. The compound gained notoriety when pharmaceutical analyses revealed its undeclared presence in products like "The Clear" and "THP Ether Prostanozol" – supplements aggressively promoted for muscle growth without the typical androgenic side effects [1] [6].

This emergence coincided with regulatory actions against other steroids, creating a market niche for structurally modified compounds. Prostanozol's pyrazole ring modification of the androstane skeleton distinguished it from conventional steroids, allowing manufacturers to exploit regulatory loopholes in dietary supplement oversight. The U.S. Food and Drug Administration (FDA) issued a 2009 warning identifying a prostanozol-containing product among bodybuilding supplements presenting significant safety concerns, highlighting its status as an undeclared pharmaceutical ingredient rather than a dietary component [1]. Analytical studies during this period detected prostanozol in approximately 15-18.8% of tested U.S. dietary supplements marketed for performance enhancement, typically without label disclosure [9].

Table 1: Key Events in Prostanozol's Emergence

YearEventSignificance
2006FDA warning letter for methasterone productsIdentified safety issues with prostanozol analogues in supplements
2009FDA public warning on prostanozol-containing productsSpecifically named THP ether derivative of prostanozol as safety concern
2004-2011Product analyses (Geyer et al.)18.8% of U.S. supplements contained undeclared steroids including prostanozol
2011DEA Proposed RulemakingInitiated formal scheduling process for prostanozol

Legislative Evolution: WADA and Controlled Substances

The regulatory journey of prostanozol exemplifies how novel performance-enhancing compounds navigate legal frameworks. Prostanozol was automatically prohibited by the World Anti-Doping Agency (WADA) under the class definition of anabolic agents in the Prohibited List, despite not being explicitly named during its initial emergence. This classification stems from its structural and pharmacological similarity to testosterone, meeting WADA's criteria for anabolic steroids [2] [3].

In the United States, the Drug Enforcement Administration (DEA) initiated formal control proceedings under the Anabolic Steroid Control Act of 2004. This legislation authorized the DEA to administratively classify substances as Schedule III anabolic steroids if they meet four specific criteria:

  • Chemical relation to testosterone
  • Pharmacological relation to testosterone
  • Exclusion from estrogen, progestin, or corticosteroid categories
  • Exclusion of dehydroepiandrosterone (DHEA) [1] [6]

Scientific evaluation confirmed prostanozol's structural alignment with 5α-androstane testosterone derivatives. Pharmacological studies demonstrated its binding affinity for androgen receptors and myotrophic activity characteristic of anabolic steroids. With no legitimate medical uses identified and absence from the exempted categories, prostanozol met all scheduling criteria [1] [4]. The Final Rule published July 30, 2012, in the Federal Register (77 FR 44456) formally classified prostanozol and its salts, esters, and ethers as Schedule III controlled substances, effective August 29, 2012 [1] [6]. This action subjected the compound to the full regulatory control framework of the Controlled Substances Act, including manufacturing quotas, security requirements, and prescription restrictions.

Table 2: Regulatory Status Across Agencies

AgencyClassificationLegal Basis
DEA (US)Schedule III Controlled SubstanceControlled Substances Act (21 CFR §1308)
WADAProhibited Anabolic Agent (S1 Category)WADA Prohibited List International Standard
FDAUnapproved New Drug/Adulterated Dietary IngredientFederal Food, Drug, and Cosmetic Act
EMAPrescription-Only SubstanceHuman Medicines Regulations 2012

Global Regulatory Disparities in Distribution Control

The control of prostanozol distribution demonstrates significant jurisdictional fragmentation despite international harmonization efforts in anti-doping. The United States maintains the most stringent controls through its Schedule III designation, which imposes criminal penalties for non-prescription distribution and mandates DEA registration for handlers [6]. This framework was strengthened by the 2012 Designer Anabolic Steroid Control Act, which enhanced DEA's authority against steroid analogues [6] [9].

The European Union operates under a decentralized framework where prostanozol falls under prescription medication regulations but lacks uniform scheduling. The European Medicines Agency (EMA) classifies it as a non-approved substance without therapeutic recognition, enabling member states to apply varying national controls. Some countries like Germany explicitly list it under their Narcotics Acts, while others rely on broader pharmaceutical regulations for enforcement [1].

Developing regions exhibit the most pronounced regulatory gaps. Middle East and North Africa (MENA) nations display fragmented approaches, with affluent Gulf states implementing WADA-aligned controls while economically challenged regions like Yemen and Sudan lack specific monitoring frameworks. Studies indicate approximately 22.7% of Kuwaiti gym attendees use hormonal substances including prostanozol analogues, reflecting accessibility despite theoretical prohibitions [10]. The compound's online availability persists in jurisdictions with inadequate analog legislation, as suppliers exploit differential scheduling and customs enforcement disparities. The absence of harmonized international scheduling enables "region hopping" by distributors who relocate operations to jurisdictions with weaker regulatory infrastructure [3] [10].

Table 3: Global Regulatory Approaches to Prostanozol

RegionRegulatory StatusEnforcement Mechanisms
United StatesSchedule III Controlled SubstanceDEA enforcement, prescription requirements
European UnionNon-approved medicinal productVaries by member state; some narcotic scheduling
MENA RegionVariable: Prohibited (GCC) to unregulatedLimited monitoring resources in lower-income states
AustraliaSchedule 4 (Prescription Only)Uniform national controls
Southeast AsiaMostly uncontrolled except SingaporeMinimal enforcement capacity

Properties

CAS Number

1186001-41-1

Product Name

Prostanozol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene

Molecular Formula

C25H38N2O2

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1

InChI Key

AGJAMJZFPDQSEW-KOTDIDPQSA-N

SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=C(C5)NN=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.